The primary source of 4''-hydroxycannabidiol glucoside is the Cannabis sativa plant, where it can be synthesized through enzymatic processes involving specific glycosyltransferases. These enzymes facilitate the transfer of glucose from a donor molecule to the hydroxyl groups present on cannabinoids, resulting in glycoside formation .
The synthesis of 4''-hydroxycannabidiol glucoside typically involves enzymatic glycosylation processes. Key methods include:
The molecular structure of 4''-hydroxycannabidiol glucoside can be characterized by its glycosidic bond formation between the glucose moiety and the hydroxyl group at the 4'' position of the cannabidiol structure. The general formula can be represented as C₂₁H₂₆O₁₃, indicating that it retains the core structure of cannabidiol while incorporating a glucose unit.
4''-Hydroxycannabidiol glucoside participates in various chemical reactions typical for glycosides:
The mechanism of action for 4''-hydroxycannabidiol glucoside primarily revolves around its conversion back to cannabidiol upon hydrolysis. This conversion allows it to exert pharmacological effects similar to those observed with free cannabinoids:
The glycosylated form enhances solubility and stability during gastrointestinal transit, which may lead to improved absorption rates compared to non-glycosylated cannabinoids .
4''-Hydroxycannabidiol glucoside has several promising applications:
4''-Hydroxycannabidiol glucoside (C₂₇H₄₀O₈; PubChem CID: 195477) is a glycosylated cannabinoid derivative characterized by a β-D-glucose moiety attached to the 4''-hydroxyl group of hydroxycannabidiol [1] [6]. This structural modification enhances its water solubility compared to non-glycosylated cannabinoids like cannabidiol (CBD), potentially influencing bioavailability and metabolic stability. The compound belongs to the minor cannabinoid class, distinguished by modifications on the pentyl side chain—a site critically associated with receptor binding affinity [1] [4]. While direct pharmacological data on 4''-hydroxycannabidiol glucoside remains limited, structural analogs such as hydroxycannabidiols demonstrate anti-inflammatory properties through both cannabinoid receptor-dependent (e.g., CB₁ affinity of 145 nM for H₄-CBD) and receptor-independent mechanisms [4] [5]. This positions the compound as a candidate for targeted therapeutic applications requiring improved pharmacokinetic profiles.
Compound Name | Core Structure | Modifications | Biological Significance |
---|---|---|---|
4''-Hydroxycannabidiol glucoside | Cannabidiol derivative | 4''-OH group glycosylated | Enhanced solubility; unknown activity |
7,4''β-Dihydroxycannabidiol | Cannabidiol | Hydroxylation at C7 and C4'' | Microbial metabolite; antimicrobial potential [5] |
6β,4''β-Dihydroxycannabidiol | Cannabidiol | Hydroxylation at C6β and C4''β | Biotransformation product [5] |
Cannabidiol (CBD) | Diterpenophenolic | None | Anxiolytic, anti-epileptic [7] |
H₄-CBD (Hydrogenated CBD) | Cyclohexyl-CBD | Hydrogenated aromatic ring | CB₁ binding (145 nM) [4] |
The biosynthesis of 4''-hydroxycannabidiol glucoside occurs through sequential enzymatic modifications of CBD within Cannabis sativa glandular trichomes:
Cannabinoid derivatives accumulate predominantly in glandular trichomes of female flowers, with biosynthesis influenced by developmental stage and environmental factors (e.g., UV-B exposure upregulates oxidative enzymes) [2] [10]. Microbial biotransformation studies using fungi like Mucor ramannianus and Beauveria bassiana further confirm the metabolic plasticity of CBD, yielding hydroxylated derivatives analogous to those in planta [5].
Critical knowledge gaps impede the utilization of 4''-hydroxycannabidiol glucoside:
Research priorities include elucidating biosynthetic pathways via transcriptomics of trichome-specific enzymes, structural characterization using advanced NMR techniques (e.g., NOESY, COSY), and in vitro evaluation of anti-inflammatory and antimicrobial potential [5] [8].
Research Gap | Proposed Methodology | Expected Outcome |
---|---|---|
Stereochemical ambiguity | NOESY/COSY NMR; X-ray crystallography | Absolute configuration determination |
Unknown biosynthetic enzymes | Trichome RNA sequencing; heterologous expression | Identification of P450s/UGTs |
Unvalidated bioactivity | In vitro CB₁/CB₂ binding assays; cytokine modulation studies | Mechanism of action elucidation |
Natural abundance quantification | LC-MS/MS metabolomics of Cannabis chemotypes | Chemotaxonomic distribution |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7